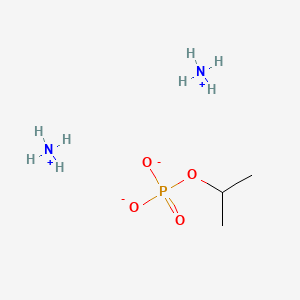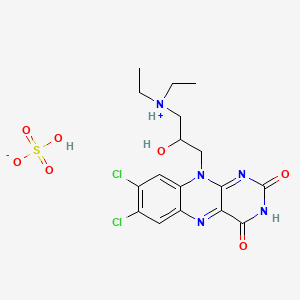
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines ulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate is a complex organic compound that belongs to the isoalloxazine family. Isoalloxazines are known for their diverse biological activities and are often used in various scientific research fields. This particular compound is characterized by the presence of dichloro and diethylamino groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate typically involves multiple steps, starting from readily available precursors. The key steps include:
Chlorination: Introduction of chlorine atoms at the 7 and 8 positions of the isoalloxazine ring.
Alkylation: Attachment of the diethylamino group to the 10th position.
Hydroxylation: Introduction of a hydroxyl group to the propyl chain.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the dichloro groups to form dihydro derivatives.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the diethylamino group enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
- 7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate
Uniqueness
Compared to similar compounds, 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate is unique due to the presence of the hydroxyl group on the propyl chain, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
93405-68-6 |
|---|---|
Molekularformel |
C17H21Cl2N5O7S |
Molekulargewicht |
510.3 g/mol |
IUPAC-Name |
[3-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H19Cl2N5O3.H2O4S/c1-3-23(4-2)7-9(25)8-24-13-6-11(19)10(18)5-12(13)20-14-15(24)21-17(27)22-16(14)26;1-5(2,3)4/h5-6,9,25H,3-4,7-8H2,1-2H3,(H,22,26,27);(H2,1,2,3,4) |
InChI-Schlüssel |
ZYQRAKBBYCLATO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(CN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



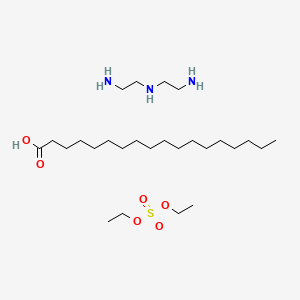
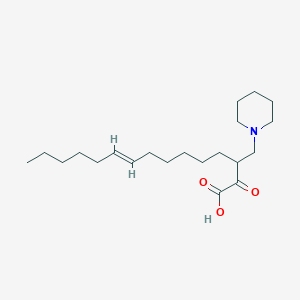

![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
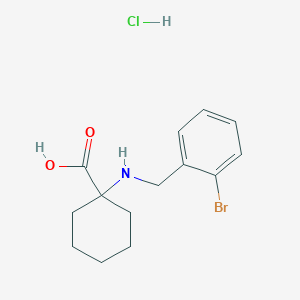
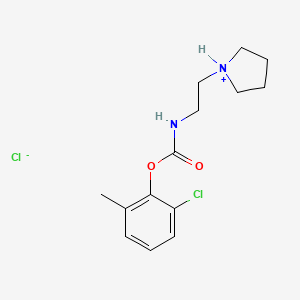
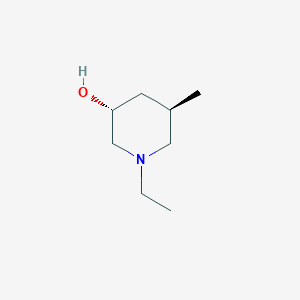
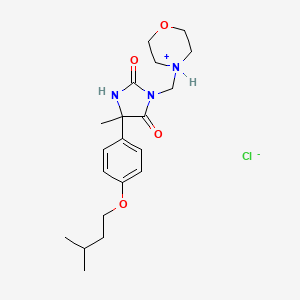
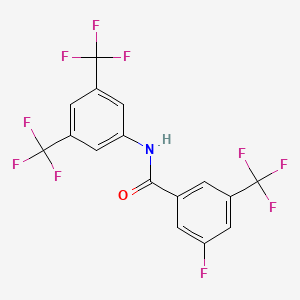

![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
